![molecular formula C18H20BClO2 B1374987 2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942589-53-9](/img/structure/B1374987.png)

2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

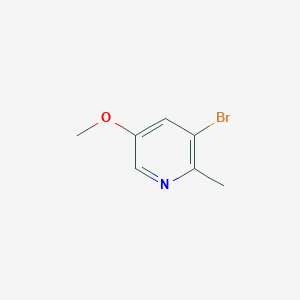

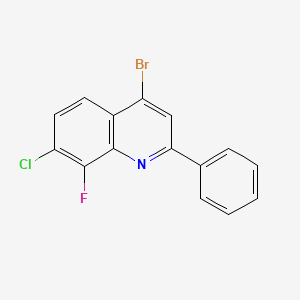

The compound “2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

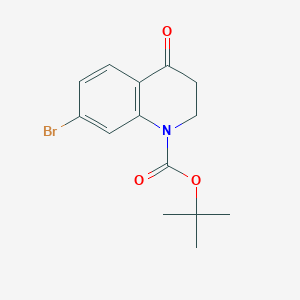

Molecular Structure Analysis

The compound contains a boron atom, two phenyl rings, and a chlorophenyl group. The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boronic esters are generally stable and can be stored for extended periods .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is used in the synthesis of derivatives like mercapto- and piperazino-methyl-phenylboronic acid, showing inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

- It is integral in creating pyrene derivatives for detecting hydrogen peroxide in living cells, highlighting its potential in biological and chemical sensing applications (Nie et al., 2020).

Applications in Material Science

- Used in the synthesis of boron containing stilbene derivatives, potentially useful in creating new materials for LCD technology and as intermediates in treating neurodegenerative diseases (Das et al., 2015).

- Plays a role in the development of polyfluorene-based nanoparticles for potential use in nanotechnology and material science, especially in the area of bright and enduring fluorescence for various applications (Fischer et al., 2013).

Potential Therapeutic Applications

- Some derivatives synthesized using this compound have shown inhibitory effects on lipogenesis, suggesting its potential as a lead in developing new lipid-lowering drugs (Das et al., 2011).

Catalysis and Polymerization

- It is instrumental in the field of catalysis and polymerization, as demonstrated in the synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(4-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFONTXWYGMTBMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)